molecular formula C7H13BrO B12310384 1-Bromo-2-ethoxycyclopentane

1-Bromo-2-ethoxycyclopentane

Cat. No.: B12310384
M. Wt: 193.08 g/mol
InChI Key: ASSXLHILMGYRIF-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxycyclopentane is an organic compound with the molecular formula C7H13BrO. It is a brominated cyclopentane derivative where a bromine atom is attached to the first carbon and an ethoxy group is attached to the second carbon of the cyclopentane ring. This compound is of interest in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-ethoxycyclopentane can be synthesized through the bromination of 2-ethoxycyclopentanol. The reaction typically involves the use of bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using appropriate safety measures and equipment to handle bromine and other reactive chemicals. The process may include steps for purification and isolation of the final product to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-ethoxycyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes in the presence of a strong base like potassium tert-butoxide (KOtBu).

    Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can modify the cyclopentane ring or the ethoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or sodium alkoxides (NaOR) in polar solvents such as ethanol or water.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of 2-ethoxycyclopentanol or other substituted cyclopentane derivatives.

    Elimination: Formation of cyclopentene derivatives.

    Oxidation: Formation of cyclopentanone or other carbonyl compounds.

Scientific Research Applications

1-Bromo-2-ethoxycyclopentane is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its reactivity and functional groups.

    Material Science: Investigation of its properties for potential use in the development of new materials or polymers.

    Chemical Biology: Study of its interactions with biological molecules and potential use in biochemical assays.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxycyclopentane in chemical reactions involves the reactivity of the bromine atom and the ethoxy group. The bromine atom can act as a leaving group in substitution and elimination reactions, while the ethoxy group can participate in various transformations. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Bromo-2-ethoxycyclopentane can be compared with other brominated cyclopentane derivatives and ethoxy-substituted cyclopentanes. Similar compounds include:

    1-Bromo-2-methoxycyclopentane: Similar structure with a methoxy group instead of an ethoxy group.

    2-Bromo-1-ethoxycyclopentane: Bromine and ethoxy groups are attached to different positions on the cyclopentane ring.

    1-Bromo-2-ethoxycyclohexane: A six-membered ring analogue with similar substituents.

Properties

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

IUPAC Name

1-bromo-2-ethoxycyclopentane

InChI

InChI=1S/C7H13BrO/c1-2-9-7-5-3-4-6(7)8/h6-7H,2-5H2,1H3

InChI Key

ASSXLHILMGYRIF-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCC1Br

Origin of Product

United States

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